molecular formula C9H9FN2 B1387644 4-Fluoro-2-methyl-1H-indol-5-amine CAS No. 398487-76-8

4-Fluoro-2-methyl-1H-indol-5-amine

Cat. No.: B1387644
CAS No.: 398487-76-8
M. Wt: 164.18 g/mol
InChI Key: OLSQELJCNPMVRU-UHFFFAOYSA-N
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Description

4-Fluoro-2-methyl-1H-indol-5-amine is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. This particular compound features a fluorine atom at the 4-position, a methyl group at the 2-position, and an amine group at the 5-position of the indole ring. The presence of these substituents imparts unique chemical and biological properties to the molecule.

Biochemical Analysis

Biochemical Properties

4-Fluoro-2-methyl-1H-indol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the inhibition of cell growth and induction of apoptosis. Additionally, this compound may interact with proteins involved in cell signaling pathways, further influencing cellular processes .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell cycle regulation and apoptosis . In cancer cells, this compound may induce cell cycle arrest and promote programmed cell death, thereby inhibiting tumor growth . Furthermore, the compound’s impact on cellular metabolism can lead to alterations in energy production and utilization, affecting overall cell viability .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound may inhibit enzymes involved in DNA replication and repair, resulting in the accumulation of DNA damage and subsequent cell death . Additionally, the compound can activate signaling pathways that promote apoptosis, further contributing to its anticancer effects . These molecular interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as being kept in a dark place and under an inert atmosphere at 2-8°C . Prolonged exposure to light or air may lead to its degradation, reducing its efficacy . Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its biological activity over extended periods, although its effects may diminish with time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, this compound may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that higher doses do not necessarily result in increased therapeutic benefits . These findings underscore the importance of determining the optimal dosage for achieving desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolic transformations, leading to the formation of active metabolites that contribute to its biological activity . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, facilitating its biotransformation and elimination from the body . Additionally, the compound’s effects on metabolic flux and metabolite levels can influence cellular processes, further highlighting its role in biochemical reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell . Once inside the cell, this compound may interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are essential for the compound’s biological activity, as they determine its availability and concentration at the target sites .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with DNA and nuclear proteins to exert its effects on gene expression and DNA repair . Additionally, the compound’s localization to other organelles, such as mitochondria, can influence cellular metabolism and energy production . These subcellular interactions are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-methyl-1H-indol-5-amine can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole core . For instance, the reaction of 4-fluoro-2-methylphenylhydrazine with an appropriate ketone in the presence of an acid catalyst such as methanesulfonic acid can yield the desired indole derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methyl-1H-indol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2-methyl-1H-indol-5-ol: Similar structure but with a hydroxyl group instead of an amine group.

    4-Fluoro-2-methyl-1H-indole: Lacks the amine group at the 5-position.

    4-Fluoro-2-methyl-1H-indol-5-carboxylic acid: Contains a carboxylic acid group instead of an amine.

Uniqueness

4-Fluoro-2-methyl-1H-indol-5-amine is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability. The amine group at the 5-position also provides additional sites for chemical modification, making it a versatile compound for various applications .

Properties

IUPAC Name

4-fluoro-2-methyl-1H-indol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2/c1-5-4-6-8(12-5)3-2-7(11)9(6)10/h2-4,12H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSQELJCNPMVRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90659425
Record name 4-Fluoro-2-methyl-1H-indol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

398487-76-8
Record name 4-Fluoro-2-methyl-1H-indol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Fluoro-2-methyl-5-phthalimidoindole (1.2, 4 mmol) was dissolved in methanol (30 ml). Hydrazine monohydrate (260 μl, 5.3 mmol) was added and the reaction mixture was stirred at ambient temperature for 2 hours. The solvent was evaporated off and the residue taken up in methylene chloride. The phthalhydrazide by-product was removed by filtration and the filtrate purified by flash chromatography 0.5% methanol in methylene chloride. Evaporation of the solvent gave a white solid which contained traces of phthalhydrazide. Further purification was done by dissolving it in ethyl acetate, washing the organic phase with NaOH 2N and brine, drying over MgSO4. Rotary evaporation of the solvent gave 5-amino-4-fluoro-2-methylindole (500 mg, 76%).
Name
4-Fluoro-2-methyl-5-phthalimidoindole
Quantity
4 mmol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
260 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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